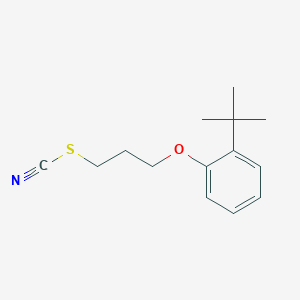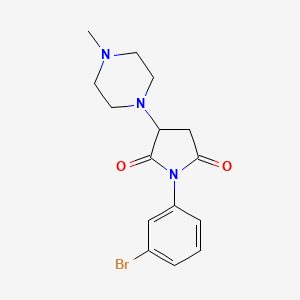
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, also known as DFB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFB is a chiral compound with two enantiomers, which have different biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In Alzheimer's disease and Parkinson's disease, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been shown to reduce the formation of toxic protein aggregates and improve cognitive and motor function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has several advantages for use in lab experiments, including its high purity, stability, and chiral selectivity. However, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the optimization of its pharmacological properties for use as a drug candidate. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine and its effects on the body.
Méthodes De Synthèse
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine can be synthesized by reacting 2,5-difluorobenzyl chloride with N,N-diethyl-N-methyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. The reaction yields a mixture of two enantiomers, which can be separated by chiral chromatography.
Applications De Recherche Scientifique
N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, N-(2,5-difluorobenzyl)-N',N'-diethyl-N-methyl-1,2-ethanediamine has been used as a chiral derivatizing agent for the analysis of enantiomers in complex mixtures.
Propriétés
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2/c1-4-18(5-2)9-8-17(3)11-12-10-13(15)6-7-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSKGLZEMKPERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=CC(=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-difluorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)



![isobutyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4963884.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)


![1-cyclohexyl-2-(3,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4963928.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4963935.png)
